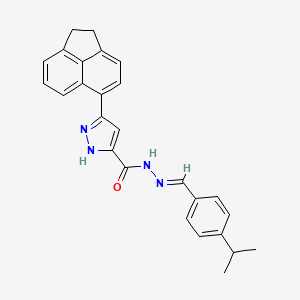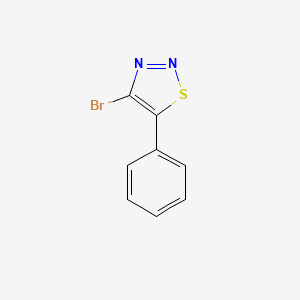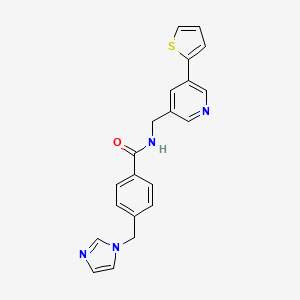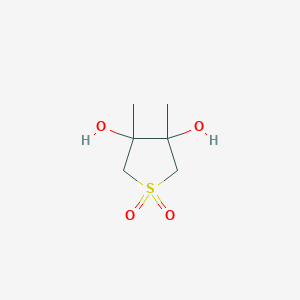![molecular formula C9H17N5O2 B2529882 tert-butyl [2-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate CAS No. 1823770-46-2](/img/structure/B2529882.png)
tert-butyl [2-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl [2-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate is a useful research compound. Its molecular formula is C9H17N5O2 and its molecular weight is 227.268. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Intermediates
Tert-butyl [2-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, its derivatives have been utilized in the preparation of compounds like omisertinib (AZD9291), highlighting its role in medicinal chemistry. The synthesis often involves steps such as acylation, nucleophilic substitution, and reduction, with optimization processes aiming to enhance yields (Zhao et al., 2017).
Crystallographic Studies
Crystallographic analyses of related compounds provide insights into the structural aspects of tert-butyl carbamate derivatives. These studies are crucial for understanding molecular conformations and interactions, which are essential for designing compounds with desired physical and chemical properties. For example, crystallographic studies on compounds such as (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester have revealed details about molecular packing and intermolecular hydrogen bonding, which are vital for material science applications (Kant et al., 2015).
Chemical Transformations and Reactions
The tert-butyl carbamate moiety is also explored in chemical transformations, where its presence facilitates selective deprotection and acylation reactions. These transformations are significant in synthetic organic chemistry, enabling the creation of complex molecules with high precision (Pak & Hesse, 1998). Moreover, the reactivity of tert-butyl carbamate derivatives toward electrophiles has been exploited in the synthesis of α-functionalized α-amino silanes, demonstrating the utility of these compounds in developing novel organosilicon materials (Sieburth et al., 1996).
Molecular Structure and Analysis
Investigations into the molecular structures of tert-butyl carbamate derivatives, through methods such as X-ray diffraction and Hirshfeld analysis, have provided detailed insights into their geometric and electronic properties. Such studies are foundational for applications in materials science, where the understanding of molecular geometry and interactions informs the design and development of new materials with specific functions (Boraei et al., 2021).
Properties
IUPAC Name |
tert-butyl N-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O2/c1-9(2,3)16-8(15)11-5-4-6-12-7(10)14-13-6/h4-5H2,1-3H3,(H,11,15)(H3,10,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSWXUURIQWNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=NN1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-cyclopropyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2529801.png)


![4-methyl-N-{[1-methyl-5-(2-thienylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]methyl}-N-phenylbenzamide](/img/structure/B2529807.png)



![3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid](/img/structure/B2529814.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2529816.png)
![4-tert-butyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2529818.png)
![N-[5-chloro-2-(4-methylpiperazino)phenyl]-3-nitrobenzenecarboxamide](/img/structure/B2529819.png)
![methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate](/img/structure/B2529820.png)

